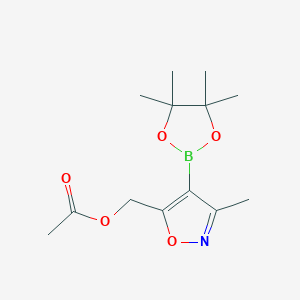

(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazol-5-yl)methyl acetate

Description

This compound is an isoxazole derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group and a methyl acetate moiety. Isoxazoles are five-membered heterocyclic rings containing one oxygen and one nitrogen atom, known for their stability and utility in medicinal chemistry and materials science . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for constructing carbon-carbon bonds . The acetate ester enhances solubility in organic solvents, making the compound suitable for catalytic applications or as a precursor in drug synthesis.

Properties

IUPAC Name |

[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-5-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO5/c1-8-11(10(18-15-8)7-17-9(2)16)14-19-12(3,4)13(5,6)20-14/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNILWIROPLDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123209 | |

| Record name | 5-Isoxazolemethanol, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380089-34-8 | |

| Record name | 5-Isoxazolemethanol, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380089-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoxazolemethanol, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazol-5-yl)methyl acetate is a compound of interest due to its potential biological activities. This article reviews its biological effects, particularly focusing on its immunomodulatory properties and other relevant pharmacological activities.

Chemical Structure and Properties

The compound's structure features an isoxazole ring, which is known for its diverse biological activities. The presence of the dioxaborolane moiety enhances its stability and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H19BNO4 |

| Molecular Weight | 273.11 g/mol |

| Melting Point | Not specified |

| Purity | >97% |

Immunomodulatory Effects

Research indicates that isoxazole derivatives exhibit significant immunomodulatory properties. A review highlighted that these compounds can act as immunosuppressants , anti-inflammatory agents , and immune stimulators .

Key Findings:

- Immunosuppressive Activity : Isoxazole derivatives have been shown to inhibit humoral immune responses in various models. For instance, studies demonstrated that compounds similar to this compound reduced pro-inflammatory cytokines in models of glomerulonephritis .

- Anti-inflammatory Action : In experimental settings, these compounds have been effective in reducing edema and inflammatory cell infiltration . The mechanism involves modulation of cytokine production and immune cell activity.

- Therapeutic Potential : The compound's ability to downregulate pathways associated with tissue damage suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions .

The biological activity of isoxazole derivatives is often linked to their interaction with specific receptors and enzymes involved in immune regulation. For example:

- Caspase Activation : Some studies suggest that these compounds may induce apoptosis in certain lymphocyte populations through caspase activation .

- Cytokine Modulation : They can modulate the expression of various interleukins and chemokines, influencing both innate and adaptive immune responses .

Case Studies

Several case studies have documented the efficacy of isoxazole derivatives:

- Glomerulonephritis Model : In lupus-prone mice, treatment with isoxazole derivatives led to a significant reduction in disease severity as measured by histological parameters and serum cytokine levels .

- Carrageenan-Induced Edema : In a carrageenan-induced paw edema model, the administration of related isoxazole compounds resulted in reduced swelling and inflammation compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a) 2-(4-Methyl-1,3-thiazol-5-yl)ethyl Acetate

- Structure : A thiazole ring (sulfur and nitrogen heteroatoms) with a methyl group and an acetate side chain.

- Key Differences :

- Applications : Used in fragrance and agrochemical industries due to sulfur’s stability .

b) 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate

- Structure : Triazole core with a methoxybenzyl group and carbothioate ester.

- Key Differences :

Boronic Ester-Containing Analogues

a) Arylboronic Acids in Suzuki Coupling

- Example : Phenylboronic acid.

- Key Differences :

- Simplicity vs. complexity: The target compound’s isoxazole-boronic ester hybrid offers regioselectivity in coupling reactions, unlike simple arylboronic acids .

- Steric effects: The tetramethyl dioxaborolane group in the target compound reduces hydrolysis susceptibility compared to unprotected boronic acids .

b) Alkylboronates

Comparative Data Table

Notes

- Handling : Moisture-sensitive; store under inert gas.

- Analytical Methods : Purity can be monitored via TLC and GC, as demonstrated for triazole analogs .

Q & A

Q. Key Reference Data :

| Intermediate | CAS Number | Key Reaction Step |

|---|---|---|

| Ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoate | 195062-62-5 | Suzuki coupling with Pd catalyst |

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C-NMR : Identify protons on the isoxazole ring (δ 6.0–6.5 ppm) and acetate methyl group (δ 2.0–2.2 ppm). The dioxaborolane methyl groups appear as singlets (δ 1.2–1.4 ppm) .

- IR Spectroscopy : Confirm the acetate carbonyl stretch (~1740 cm⁻¹) and B-O bonds (1340–1390 cm⁻¹) .

- X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., analogous structures in ).

Example :

For methyl 3-(dioxaborolan-2-yl)benzoate, IR peaks at 1735 cm⁻¹ (C=O) and 1360 cm⁻¹ (B-O) were critical for structural confirmation .

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the boronic ester .

- Handling : Use anhydrous solvents (e.g., THF, DCM) under inert gas (N₂/Ar) to avoid moisture-induced degradation.

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) for coupling steps. Ethanol/acetic acid mixtures improved yields in analogous triazole syntheses (e.g., 85% yield in refluxing ethanol) .

- Catalyst Selection : Compare Pd(OAc)₂ vs. PdCl₂(dppf) for cross-coupling efficiency.

- Temperature Control : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions.

Q. Optimization Table :

| Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Ethanol | PdCl₂(dppf) | Reflux | 85 |

| Acetonitrile | Pd(OAc)₂ | 80°C | 72 |

| DMF | PdCl₂(dppf) | 100°C | 68 |

Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Correlate ambiguous protons/carbons. For example, HMBC can link the acetate carbonyl to the isoxazole methyl group .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoate, CAS 195062-62-5) .

- Elemental Analysis : Verify C/H/N percentages (deviation < 0.3% confirms purity) .

Advanced: What in vitro assays evaluate its biological activity?

Methodological Answer:

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli using 50–200 µg/mL concentrations .

- Antioxidant Potential :

- DPPH Scavenging : Compare IC₅₀ values to BHT/α-tocopherol .

- Metal Chelation : Monitor Fe²⁺ binding via UV-Vis at 562 nm .

Q. Example Data :

| Assay | Compound IC₅₀ (µM) | BHT IC₅₀ (µM) |

|---|---|---|

| DPPH Scavenging | 45.2 | 28.7 |

| Metal Chelation | 62.8 | 18.4 |

Advanced: How can computational methods predict its reactivity?

Methodological Answer:

- DFT Calculations : Model transition states for cross-coupling reactions (e.g., B3LYP/6-31G* level) to predict activation energies .

- Molecular Docking : Simulate binding to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina. highlights docking poses for analogous triazole derivatives .

Advanced: What structural modifications enhance SAR studies?

Methodological Answer:

- Isoxazole Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to assess electronic effects on reactivity .

- Acetate Replacement : Substitute with propionate or benzoate esters to study steric effects .

- Boronic Ester Alternatives : Replace pinacol with neopentyl glycol boronic esters for improved stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.